2-chloro-N-cycloheptylacetamide
Description
Contextualization within the N-Substituted Chloroacetamide Class
N-substituted chloroacetamides are a well-established class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various organic moieties. ijpsr.info This class of compounds is known for its diverse biological activities, which are largely attributed to the presence of the reactive C-Cl bond. researchgate.net The N-substituent, in this case, a cycloheptyl ring, can significantly influence the compound's physical, chemical, and biological properties, including its lipophilicity and steric profile. nih.gov
Many N-substituted chloroacetamides have been extensively studied and are utilized in various applications. For instance, they are a prominent class of herbicides used to control a wide range of weeds in major crops. researchgate.net The herbicidal action of these compounds is linked to their ability to inhibit the biosynthesis of very-long-chain fatty acids in plants. researchgate.net Furthermore, numerous derivatives of N-substituted chloroacetamides have been synthesized and investigated for their potential as antimicrobial, antifungal, and even anticancer agents. nih.govresearchgate.netnih.gov The biological activity of these compounds is often related to the nature of the substituent on the nitrogen atom. nih.gov
The general synthesis of N-substituted chloroacetamides is typically achieved through the chloroacetylation of a corresponding amine. researchgate.net This reaction involves treating the amine with chloroacetyl chloride or a related chloroacetylating agent. ijpsr.infonih.gov
Table 1: General Properties of N-Substituted Chloroacetamides
| Property | Description |
| General Structure | R-NH-C(O)CH₂Cl |
| Key Functional Groups | Amide, Alkyl Halide |
| Common Synthesis Method | Chloroacetylation of primary or secondary amines. |
| Notable Applications | Herbicides, Antimicrobials, Antifungals. |
Historical Perspective of Amide Chemistry and Halogenated Organic Compounds
The study of 2-chloro-N-cycloheptylacetamide is built upon a rich history of developments in both amide chemistry and the chemistry of halogenated organic compounds.
The amide functional group is a cornerstone of organic chemistry and biochemistry. Amide linkages, also known as peptide bonds, are fundamental to the structure of proteins. The synthesis of amides has been a central theme in organic chemistry for over a century, with numerous methods developed for their formation. The stability of the amide bond is a key feature, making these compounds robust yet capable of undergoing specific chemical transformations. nih.gov
Halogenated organic compounds , which are organic compounds containing one or more halogen atoms, have a history that dates back to the early 19th century. nih.gov The introduction of halogen atoms into organic molecules can dramatically alter their physical and chemical properties. This has led to the development of a vast number of halogenated compounds with a wide range of applications, from pharmaceuticals and polymers to refrigerants and pesticides. nih.gov However, the persistence and potential environmental impact of some halogenated compounds have also been a significant area of study and concern.
Rationale for Academic Investigation of this compound
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the well-established properties and applications of the broader N-substituted chloroacetamide class. The primary motivations for studying this particular compound would likely include:
Exploration of Herbicidal Activity: A significant portion of research into N-substituted chloroacetamides has been driven by their use as herbicides. nih.govcambridge.orgekb.eg The cycloheptyl group in this compound could impart specific properties, such as altered soil mobility or a different spectrum of weed control, making it a candidate for investigation as a new herbicidal agent. The relationship between the molecular structure of chloroacetamides and their herbicidal efficacy is a key area of research. nih.gov
Investigation of Antimicrobial Properties: The N-substituted chloroacetamide scaffold is known to exhibit antimicrobial and antifungal activity. nih.govnih.govresearchgate.net Researchers could be interested in synthesizing and testing this compound to determine if the cycloheptyl substituent enhances or modifies this biological activity against various pathogens. Studies on similar compounds have shown that the nature of the N-substituent plays a crucial role in their antimicrobial effectiveness. nih.gov
Synthesis of Novel Chemical Entities: The synthesis of new molecules is a fundamental aspect of chemical research. This compound represents a novel chemical entity that can be used as a building block for the synthesis of more complex molecules. nih.gov Its reactive chlorine atom allows for further chemical modifications, opening pathways to new classes of compounds with potentially interesting properties. researchgate.net
Structure-Activity Relationship (SAR) Studies: The systematic investigation of compounds like this compound contributes to a broader understanding of structure-activity relationships within the N-substituted chloroacetamide class. By comparing the biological activity of this compound with other N-substituted analogues (e.g., those with different cycloalkyl rings or aromatic substituents), researchers can gain insights into how the size and shape of the substituent influence the compound's interaction with biological targets. nih.govnih.gov
Table 2: Potential Areas of Investigation for this compound
| Research Area | Rationale |
| Agricultural Chemistry | Evaluation of potential herbicidal properties based on the known activity of the chloroacetamide class. |
| Medicinal Chemistry | Screening for antimicrobial and antifungal activity against various pathogens. |
| Synthetic Chemistry | Use as an intermediate for the synthesis of more complex and potentially bioactive molecules. |
| QSAR Studies | Contribution to the understanding of how the N-cycloheptyl group influences biological activity compared to other substituents. |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cycloheptylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSGIJCLFWHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411608 | |
| Record name | 2-chloro-N-cycloheptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23511-50-4 | |
| Record name | 2-chloro-N-cycloheptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Organic Chemistry of 2 Chloro N Cycloheptylacetamide
Primary Synthetic Pathways and Optimization
The most direct and widely employed method for the synthesis of 2-chloro-N-cycloheptylacetamide is the nucleophilic acyl substitution of cycloheptylamine (B1194755) with a chloroacetylating agent.
Direct Chloroacetylation of Cycloheptylamine
The reaction of cycloheptylamine with chloroacetyl chloride is a robust and high-yielding method for the preparation of this compound. This reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and hydrogen chloride.
A general procedure involves the dropwise addition of chloroacetyl chloride to a solution of cycloheptylamine in a suitable solvent at a controlled temperature. chemicalbook.com The presence of a base is often required to neutralize the hydrogen chloride byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. An excess of cycloheptylamine can serve as the base, or an external base such as triethylamine (B128534) or sodium carbonate can be added.
A representative synthetic protocol, adapted from the synthesis of the analogous 2-chloro-N-cyclohexylacetamide, is as follows: Cycloheptylamine (2.1 equivalents) is dissolved in a solvent like acetonitrile (B52724). Chloroacetyl chloride (1.0 equivalent) is then added dropwise to the stirred solution while maintaining the temperature at approximately 15-20°C. chemicalbook.com After the addition is complete, the reaction is typically stirred at room temperature for several hours to ensure completion. The workup involves washing the reaction mixture with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and concentration to yield the desired product. chemicalbook.com
Alternative Synthetic Routes to this compound
While direct chloroacetylation is the most common approach, other methods for amide bond formation could be envisioned for the synthesis of this compound, particularly in specialized research contexts. One such alternative is the "umpolung" amide synthesis (UmAS). This method involves the reaction of an α-halonitroalkane with an amine, reversing the typical polarity of the reactants. nih.gov For the synthesis of this compound, this would conceptually involve the reaction of a suitable chloro-nitro precursor with cycloheptylamine.
Another potential route involves the use of coupling reagents to facilitate the condensation of chloroacetic acid and cycloheptylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) could be employed. However, these methods are more commonly used for the synthesis of more complex or sensitive amides and are generally less atom-economical than direct acylation with the acid chloride.
Enzymatic strategies for amide bond formation represent a greener alternative to traditional chemical methods. Lipases, for instance, can catalyze the amidation of carboxylic acids or their esters with amines in non-aqueous media. nih.gov While not specifically reported for this compound, the enzymatic synthesis of other amides suggests this could be a viable, albeit likely slower, synthetic route.
Influence of Reaction Conditions on Yield and Purity
The yield and purity of this compound obtained from direct chloroacetylation are significantly influenced by several reaction parameters.
Table 1: Influence of Reaction Conditions on the Synthesis of N-Substituted Chloroacetamides
| Amine | Acylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Cyclohexylamine | Chloroacetyl chloride | Acetonitrile | Excess Amine | 15-20 | 93 | chemicalbook.com |
| Aniline (B41778) | Chloroacetyl chloride | Tetrahydrofuran (THF) | DBU | Room Temp. | 95 | researchgate.net |
| p-Aminophenol | Chloroacetyl chloride | Acetic Acid/Sodium Acetate (B1210297) | - | -2 to Room Temp. | 72 | neliti.com |
| o-Chloroaniline | Chloroacetyl chloride | Aqueous | - | Room Temp. | 82.14 | ijpsr.info |
| N-Methylaniline | Chloroacetyl chloride | Aqueous | - | Room Temp. | 25.80 | ijpsr.info |
This table is interactive and can be sorted by column headers.
As indicated in the table, the choice of solvent and base can have a considerable impact on the reaction outcome. Aprotic solvents like acetonitrile and THF are commonly used. The use of a non-nucleophilic organic base like DBU can lead to high yields. researchgate.net In some cases, aqueous conditions with a base like sodium acetate are employed. neliti.com The reaction temperature is also a critical parameter to control, as side reactions can occur at higher temperatures. For instance, the formation of diacylated products or polymerization can be issues if not properly controlled. The stoichiometry of the reactants is also crucial; using a slight excess of the amine can help to drive the reaction to completion and act as an in-situ base.
Synthesis of Related N-Alkyl/Aryl Acetamide (B32628) Derivatives for Comparative Studies
The synthesis of a library of related N-substituted acetamides allows for the systematic study of structure-activity relationships in various applications.
Synthesis of Secondary and Tertiary N-Substituted Acetamides
The general synthetic methodology for primary N-substituted acetamides can be extended to the synthesis of secondary and tertiary amides. For the preparation of secondary N-substituted acetamides, a secondary amine is used as the starting material. For example, the reaction of N-methylcycloheptylamine with chloroacetyl chloride would yield N-cycloheptyl-N-methyl-2-chloroacetamide.
The synthesis of tertiary amides from tertiary amines is not possible via this route. However, tertiary amides can be prepared from secondary amines. For example, N-methylaniline reacts with chloroacetyl chloride to give 2-chloro-N-methyl-N-phenylacetamide, albeit in a lower yield compared to the reaction with aniline. ijpsr.info
Table 2: Synthesis of Various N-Substituted Chloroacetamides
| Amine | Product | Yield (%) | Reference |
| Aniline | 2-Chloro-N-phenylacetamide | - | researchgate.net |
| o-Methoxyaniline | 2-Chloro-N-(2-methoxyphenyl)acetamide | 59.62 | ijpsr.info |
| p-Nitroaniline | 2-Chloro-N-(4-nitrophenyl)acetamide | 23.90 | ijpsr.info |
| N-Methylaniline | 2-Chloro-N-methyl-N-phenylacetamide | 25.80 | ijpsr.info |
This table is interactive and can be sorted by column headers.
The reactivity of the amine plays a significant role in the success of the acylation. Electron-donating groups on an aromatic amine generally increase its nucleophilicity and can lead to higher yields, while electron-withdrawing groups have the opposite effect. Steric hindrance around the nitrogen atom can also decrease the reaction rate and yield, as seen in the case of N-methylaniline. ijpsr.info
Preparation of Functionalized Cycloheptyl Moieties
For more advanced comparative studies, the synthesis of 2-chloroacetamides with functionalized cycloheptyl rings is of interest. This requires the preparation of substituted cycloheptylamines as starting materials. A variety of methods can be employed to synthesize these precursors. For instance, the reduction of a substituted cycloheptanone (B156872) oxime or the reductive amination of a substituted cycloheptanone can provide access to a range of functionalized cycloheptylamines.
Once the desired substituted cycloheptylamine is obtained, it can be subjected to the standard chloroacetylation conditions described earlier to yield the corresponding functionalized this compound derivative. The nature and position of the substituent on the cycloheptyl ring can then be correlated with the properties of the final amide.
Advanced Synthetic Techniques and Catalysis
Microwave-Assisted Organic Synthesis Applied to Chloroacetamides
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, offering advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of chloroacetamide derivatives, demonstrating its potential for the efficient production of this compound. researchgate.netnih.gov
The fundamental principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can significantly enhance reaction rates. nih.gov For instance, the synthesis of various N-substituted chloroacetamides, which traditionally requires several hours of reflux, can be accomplished in a matter of minutes using microwave irradiation, with yields often ranging from 50% to 80%. researchgate.net
A general procedure for the microwave-assisted synthesis of a chloroacetamide, such as this compound, would involve the reaction of cycloheptylamine with chloroacetyl chloride. The process is typically performed in a suitable solvent, and a base is often added to neutralize the hydrogen chloride gas formed during the reaction. researchgate.net The use of microwave irradiation in this acylation reaction can dramatically shorten the time required for the completion of the reaction. researchgate.net
Research on the microwave-assisted synthesis of chloroacetic acid, a key precursor, has shown that parameters such as microwave power, reaction time, and temperature significantly influence the yield and selectivity of the product. asianpubs.org Optimal conditions for the chlorination of acetic acid using acetic anhydride (B1165640) as a catalyst under microwave irradiation were found to be a microwave power of 300 W, a reaction time of 3.5 hours, and a temperature of 95 °C, resulting in a high yield and selectivity of chloroacetic acid. asianpubs.org These findings underscore the importance of optimizing reaction parameters in microwave-assisted syntheses.
The benefits of MAOS extend beyond just time and energy savings. In many cases, it leads to cleaner reactions with fewer byproducts, simplifying purification processes. researchgate.net The rapid heating can also minimize the degradation of thermally sensitive compounds. The application of microwave technology to the synthesis of this compound and its derivatives represents a significant advancement, enabling faster and more efficient production of these compounds for further research and development. researchgate.netnih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 5-6 hours researchgate.net | 5-10 minutes researchgate.net |
| Yield | Moderate nih.gov | 50-80% researchgate.net |
| Energy Input | Indirect, slow heating | Direct, rapid heating nih.gov |
| Process | Often requires reflux conditions | Can be performed under milder conditions nih.gov |
Transition Metal-Catalyzed Coupling Reactions for Derivative Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi-res.commdpi.com These powerful methods can be applied to this compound to generate a diverse array of derivatives by modifying the core structure. The reactivity of the α-chloro position makes it a suitable handle for such transformations.
Several named cross-coupling reactions, including the Suzuki-Miyaura, Heck, Negishi, and Sonogashira reactions, are catalyzed by transition metals, most commonly palladium. mdpi-res.com These reactions typically involve the coupling of an organohalide with an organometallic reagent. In the context of this compound, the chloroacetamide moiety can serve as the electrophilic partner in these reactions.
For instance, a Suzuki-Miyaura coupling could potentially be used to introduce a new aryl or vinyl group at the α-position by reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. Similarly, the Heck reaction could facilitate the arylation or vinylation of the α-position using an alkene. ustc.edu.cn The choice of ligand for the transition metal catalyst is crucial and can significantly influence the outcome and selectivity of the reaction. mdpi-res.com
The Buchwald-Hartwig amination, another important palladium-catalyzed reaction, allows for the formation of carbon-nitrogen bonds. ustc.edu.cn This could be employed to synthesize derivatives of this compound where the chlorine atom is replaced by various amino groups.
Recent advancements in the field have focused on expanding the scope of both the nucleophilic and electrophilic coupling partners. rhhz.net While phosphine (B1218219) ligands have traditionally been dominant in transition metal catalysis, there is a growing interest in the development of phosphane-free catalytic systems using ligands with nitrogen, oxygen, or sulfur donor atoms. mdpi-res.com
The application of these transition metal-catalyzed coupling reactions to the this compound scaffold opens up vast possibilities for creating novel molecules with potentially interesting chemical and biological properties. The ability to precisely introduce a wide range of functional groups allows for the systematic exploration of structure-activity relationships.
| Reaction Name | Electrophile | Nucleophile | Bond Formed | Catalyst (Typical) |
| Suzuki-Miyaura | Organohalide | Organoboron Reagent | C-C | Palladium mdpi-res.com |
| Heck | Organohalide | Alkene | C-C | Palladium ustc.edu.cn |
| Negishi | Organohalide | Organozinc Reagent | C-C | Palladium or Nickel ustc.edu.cn |
| Sonogashira | Organohalide | Terminal Alkyne | C-C | Palladium/Copper mdpi-res.com |
| Buchwald-Hartwig | Organohalide | Amine | C-N | Palladium ustc.edu.cn |
Reactivity and Chemical Transformations of the this compound Core
Nucleophilic Substitution Reactions at the α-Chloro Position
The α-chloro position in this compound is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions where the chlorine atom is replaced by another group. sydney.edu.au This reactivity is a cornerstone of the chemical transformations of this compound. researchgate.net
The general mechanism for these reactions can be described as a nucleophile attacking the carbon atom bearing the chlorine, leading to the displacement of the chloride ion, which is a good leaving group. sydney.edu.au The reaction rate and mechanism (SN1 or SN2) can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. For primary alkyl halides like this compound, the SN2 mechanism, a single-step process, is generally favored. libretexts.org
A wide variety of nucleophiles can be employed in these reactions, including:
Oxygen nucleophiles: Alkoxides and phenoxides can react to form α-alkoxy and α-aryloxy acetamides, respectively.
Nitrogen nucleophiles: Amines (primary, secondary, and aromatic) can be used to synthesize α-amino acetamides.
Sulfur nucleophiles: Thiolates can react to yield α-thio acetamides.
The chemical reactivity of N-aryl 2-chloroacetamides, a related class of compounds, is largely attributed to the facile replacement of the chlorine atom by various nucleophiles. researchgate.net This principle is directly applicable to this compound. For example, the reaction with 1,3-benzothiazole-2(3H)-thione leads to the formation of a 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamide derivative. exlibrisgroup.com
These nucleophilic substitution reactions are fundamental for the derivatization of the this compound core, providing a straightforward route to a multitude of new compounds with diverse functional groups at the α-position.
Intramolecular Cyclization Pathways to Heterocyclic Systems
The reactive nature of the α-chloro position in this compound, coupled with the potential for functionalization on the cycloheptyl ring or the amide nitrogen, provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. researchgate.net These reactions are of significant interest as they allow for the construction of complex molecular architectures from relatively simple precursors.
One strategy involves a nucleophilic substitution where the nucleophile is part of the same molecule. For instance, if the cycloheptyl ring contains a suitably positioned hydroxyl or amino group, an intramolecular cyclization could occur, leading to the formation of a lactone or a lactam fused to the cycloheptyl ring.
A notable example of palladium-catalyzed intramolecular cyclization involves the reaction of 2-chloroaniline (B154045) derivatives with 2-bromostyrene (B128962) to form diphenylamine (B1679370) intermediates. nih.govnih.gov These intermediates can then undergo selective, ligand-controlled intramolecular cyclization to yield a variety of heterocyclic systems, including indoles, carbazoles, dibenzazepines, and acridines. nih.govnih.govhuji.ac.il While this specific example does not start with this compound, it demonstrates the power of transition metal catalysis in facilitating intramolecular C-C and C-N bond formation to construct heterocycles from precursors containing a chloroacetamide-like moiety. nih.govresearchgate.net
Furthermore, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with certain sulfur nucleophiles, followed by base-induced cyclization, has been shown to produce pyridin-2(1H)-ones. exlibrisgroup.com This illustrates how a carefully designed substrate derived from a chloroacetamide can undergo intramolecular cyclization to form a new heterocyclic ring. The versatility of these cyclization strategies makes this compound a valuable starting material for the synthesis of a diverse range of heterocyclic compounds.
Derivatization via Amide Nitrogen Functionalization
The amide nitrogen in this compound possesses a lone pair of electrons and a proton, making it a site for further functionalization. While the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, it can still exhibit nucleophilic character under certain conditions.
Alkylation or acylation of the amide nitrogen can be achieved, although it is generally more challenging than the substitution at the α-chloro position. These reactions typically require strong bases to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion. This anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, to introduce a new substituent on the nitrogen atom.
The ease of replacement of the chlorine atom and the presence of a reactive N-H group are key features of the chemical reactivity of N-substituted chloroacetamides. researchgate.net The synthesis of various N-substituted chloroacetamides has been described through the chloroacetylation of the corresponding amine. researchgate.net This highlights the general reactivity of the amine precursor and the resulting amide.
Derivatization at the amide nitrogen can be used to modulate the steric and electronic properties of the molecule, which can in turn influence its reactivity and biological activity. For example, the introduction of a bulky substituent on the nitrogen could hinder reactions at the adjacent α-carbon. Conversely, the introduction of an electron-withdrawing group could increase the acidity of the N-H proton. This ability to fine-tune the molecular structure through N-functionalization adds another dimension to the synthetic utility of this compound.
Structural Characterization and Spectroscopic Analysis of 2 Chloro N Cycloheptylacetamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their immediate chemical environment. For 2-chloro-N-cycloheptylacetamide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the cycloheptyl ring, the methylene (B1212753) protons adjacent to the chlorine atom, and the amide N-H proton.
The protons of the cycloheptyl ring will exhibit complex multiplets in the aliphatic region of the spectrum, typically between δ 1.0 and 4.0 ppm. The proton on the carbon directly attached to the nitrogen atom (CH-N) is expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen atom, likely appearing as a multiplet around δ 3.5-4.0 ppm. The remaining methylene protons of the cycloheptyl ring will give rise to overlapping multiplets in the upfield region (δ 1.4-1.8 ppm).
The methylene protons of the chloromethyl group (Cl-CH₂-) will appear as a singlet at a downfield position, typically in the range of δ 4.0-4.2 ppm, due to the strong deshielding effect of the adjacent chlorine atom and the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-H | 5.5 - 7.5 | br s |
| Cl-CH₂ -C=O | 4.0 - 4.2 | s |
| N-CH -(CH₂)₆ | 3.6 - 4.0 | m |
| (CH₂ )₆ | 1.4 - 1.8 | m |
Note: These are predicted values based on the analysis of similar N-cycloalkylamides and chloroacetamides. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for the determination of the number of distinct carbon environments. oregonstate.edu
For this compound, the carbonyl carbon (C=O) is expected to resonate at the most downfield position, typically in the range of δ 165-175 ppm. The carbon of the chloromethyl group (Cl-CH₂) will also be downfield, expected around δ 40-45 ppm.
The carbons of the cycloheptyl ring will appear in the aliphatic region. The carbon atom directly bonded to the nitrogen (CH-N) will be the most downfield of the ring carbons, with an expected chemical shift in the range of δ 50-55 ppm. The other six methylene carbons of the cycloheptyl ring will have chemical shifts in the range of δ 25-40 ppm. Due to the conformational flexibility of the seven-membered ring, some of these carbons may have very similar chemical environments and could potentially overlap.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | 165 - 175 |
| C H-N | 50 - 55 |
| Cl-C H₂- | 40 - 45 |
| Ring C H₂ | 25 - 40 |
Note: These are predicted values based on the analysis of similar N-cycloalkylamides and chloroacetamides. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com For this compound, a COSY spectrum would show correlations between the N-H proton and the adjacent CH-N proton of the cycloheptyl ring (if coupling is observed). It would also clearly show the coupling network within the cycloheptyl ring, helping to assign the individual methylene groups. No correlation would be expected for the singlet arising from the Cl-CH₂- group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). columbia.edu An HMQC or HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, key HMBC correlations would be expected between:
The N-H proton and the carbonyl carbon (C=O) and the CH-N carbon.
The Cl-CH₂- protons and the carbonyl carbon (C=O).
The CH-N proton and the carbonyl carbon (C=O) and the adjacent carbons in the cycloheptyl ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the amide and alkyl halide functionalities.
N-H Stretch : A prominent absorption band is expected in the region of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The position and shape of this band can be influenced by hydrogen bonding.
C=O Stretch (Amide I band) : A strong, sharp absorption band is expected in the range of 1680-1630 cm⁻¹ due to the carbonyl (C=O) stretching vibration. This is one of the most characteristic peaks in the IR spectrum of an amide.
N-H Bend (Amide II band) : Another characteristic amide band, the N-H in-plane bending vibration, is expected to appear in the region of 1570-1515 cm⁻¹.
C-N Stretch : The C-N stretching vibration of the amide group typically appears in the range of 1400-1200 cm⁻¹.
C-H Stretch : The C-H stretching vibrations of the cycloheptyl and chloromethyl groups will be observed in the region of 3000-2850 cm⁻¹.
C-Cl Stretch : The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3250 | Medium-Strong |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |
| C-N Stretch | 1400 - 1200 | Medium |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
Note: These are predicted values based on the analysis of similar N-cycloalkylamides and chloroacetamides. Actual experimental values may vary.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a complementary technique to FT-IR spectroscopy. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetrical vibrations often give rise to strong Raman signals, whereas they may be weak or absent in the FT-IR spectrum.
For this compound, the Raman spectrum would also show the characteristic amide bands. The C=O stretch is typically a strong band in the Raman spectrum as well. The C-C stretching vibrations of the cycloheptyl ring and the C-Cl stretch are also expected to be Raman active. The symmetric C-H stretching vibrations would also be prominent. The complementary nature of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org In a typical analysis of this compound, the compound would first be vaporized and separated from any impurities on a GC column before entering the mass spectrometer. nih.gov
Upon entering the ion source (commonly using electron ionization, EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M•+). The mass-to-charge (m/z) ratio of this ion provides the nominal molecular weight of the compound. For this compound (C9H16ClNO), the molecular ion peak would be observed at m/z 189, with a characteristic M+2 peak at m/z 191 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope.
The high energy of electron ionization also causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable structural information. libretexts.org The fragmentation of N-substituted amides is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. nih.govrsc.org
Expected fragmentation pathways for this compound include:
α-Cleavage: The most common fragmentation for amides involves cleavage of the bond between the carbonyl carbon and the adjacent carbon, or the bond between the nitrogen and the cycloheptyl group.
Loss of Chlorine: Cleavage of the C-Cl bond can lead to a fragment ion at m/z 154.
Cycloheptyl Ring Fragmentation: The cycloheptyl moiety can undergo fragmentation, leading to the loss of neutral alkene fragments.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
|---|---|---|---|
| 189/191 | [C9H16ClNO]•+ | C9H16ClNO | Molecular Ion |
| 154 | [M - Cl]•+ | C9H16NO | Loss of chlorine radical |
| 112 | [C7H12N]+ | C7H12N | Cleavage of the CO-NH bond |
| 98 | [C7H12]•+ | C7H12 | Loss of the chloroacetamide group |
| 77 | [CH₂ClCO]+ | C₂H₂ClO | Cleavage of the NH-CO bond |
While GC-MS provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.orgpharmacy180.com This precision is possible because the exact masses of isotopes are not integers (except for ¹²C, which is defined as 12.000000 Da). libretexts.org
By determining the exact mass of the molecular ion, HRMS allows for the unambiguous determination of a compound's molecular formula. acs.org For example, several different molecular formulas could result in a nominal mass of 189 Da. However, only one formula will match the highly accurate mass measured by HRMS. This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential structures.
Table 2: Theoretical Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C9H16ClNO |
| Nominal Mass (Da) | 189 |
| Monoisotopic Mass (Da) | 189.09204 |
An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) would provide definitive confirmation of the molecular formula C9H16ClNO.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. nih.gov
While specific crystal structure data for this compound is not publicly available, analysis of analogous N-substituted chloroacetamides allows for well-founded predictions of its solid-state structure. Studies on compounds like 2-chloro-N-phenylacetamide have revealed common structural motifs.
Key expected features of the this compound crystal structure include:
Amide Plane: The atoms of the amide group (C-C(=O)N-C) are expected to be nearly planar.
Conformation: The conformation around the C-C single bond of the chloroacetyl group is critical. The C=O and C-Cl bonds are often found to be syn to each other.
Intermolecular Hydrogen Bonding: As a secondary amide, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically results in the formation of infinite chains of molecules linked by N-H···O hydrogen bonds, which is a defining feature of the crystal packing for many secondary amides.
Table 3: Predicted X-ray Crystallographic Parameters for this compound
| Parameter | Predicted Feature/Value | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |
| Space Group | P2₁/c or similar | Common for centrosymmetric packing |
| Hydrogen Bonding | N-H···O intermolecular bonds | Universal feature of secondary amides |
| H-Bond Geometry | Forms infinite C(4) chains | Observed in analogous N-substituted amides |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. orgchemboulder.com The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. Agreement between the experimental and theoretical values confirms the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule.
For this compound, the molecular formula is C9H16ClNO. This is also its empirical formula, as the subscripts cannot be reduced to a simpler integer ratio. The theoretical elemental composition is calculated based on the atomic masses of the constituent elements.
Table 4: Theoretical Elemental Composition of this compound (C9H16ClNO)
| Element | Symbol | Atomic Mass (Da) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 189.68 | 57.00 |
| Hydrogen | H | 1.008 | 189.68 | 8.50 |
| Chlorine | Cl | 35.453 | 189.68 | 18.69 |
| Nitrogen | N | 14.007 | 189.68 | 7.38 |
Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values, thereby confirming the empirical formula of the synthesized compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-N-phenylacetamide |
| 2-chloro-N-cyclohexylacetamide |
Pharmacological Research and Biological Efficacy of 2 Chloro N Cycloheptylacetamide
Antimicrobial Spectrum and Potency of Related Chloroacetamide Derivatives
Chloroacetamide derivatives have demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against various bacterial and fungal pathogens.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Studies on various N-(substituted phenyl)-2-chloroacetamides have confirmed their potential as antibacterial agents. All tested chloroacetamides in one study showed efficacy against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Their effectiveness was less pronounced against the Gram-negative bacterium Escherichia coli. nih.gov The lipophilicity of these compounds, particularly those with a halogenated p-substituted phenyl ring like N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, is believed to facilitate their passage through the bacterial cell membrane. nih.gov
Another study focused on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and its activity against Klebsiella pneumoniae, a significant Gram-negative pathogen. The presence of the chloro atom in the acetamide (B32628) group appears to enhance the antimicrobial activity of these molecules. nih.gov This particular derivative demonstrated good potential against K. pneumoniae. nih.gov It is suggested that the compound may act by targeting penicillin-binding protein, leading to cell lysis. nih.gov When combined with other antibacterial drugs, this chloroacetamide derivative showed synergistic effects with meropenem (B701) and imipenem, and an additive effect with ciprofloxacin (B1669076) and cefepime (B1668827) against K. pneumoniae. scielo.br
The antibacterial potential of thirteen different acetamides was investigated, revealing zones of inhibition against Escherichia coli (7–30 mm), Pseudomonas aeruginosa (16–35 mm), and Staphylococcus aureus (10–36 mm). nih.gov
Table 1: Antibacterial Activity of Selected Chloroacetamide Derivatives
| Compound/Derivative | Target Bacteria | Observed Effect |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA (Gram-positive) | Effective |
| N-(substituted phenyl)-2-chloroacetamides | E. coli (Gram-negative) | Less effective |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae (Gram-negative) | Good potential, possible action on penicillin-binding protein |
| Various acetamides | E. coli, P. aeruginosa, S. aureus | Varying zones of inhibition |
Antifungal Activity against Fungal Pathogens, including Candida spp.
Chloroacetamide derivatives have also been recognized for their antifungal properties. For instance, 2-chloro-N-phenylacetamide has been shown to inhibit fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.br The minimum inhibitory concentration (MIC) for these strains ranged from 128 to 256 µg/mL. scielo.br This compound was also found to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. scielo.br Interestingly, its mechanism of action does not seem to involve binding to ergosterol (B1671047) in the fungal cell membrane or damaging the cell wall, suggesting a different target. scielo.br
The addition of a chlorine atom to the acetamide structure appears to be crucial for its antifungal potency. A study demonstrated that while N-(2-hydroxyphenyl) acetamide had no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, inhibited 96.6% of the tested C. albicans strains. nih.gov
Further research on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides showed moderate effectiveness against C. albicans. nih.gov
Table 2: Antifungal Activity of Selected Chloroacetamide Derivatives
| Compound/Derivative | Target Fungi | Observed Effect |
| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans, C. parapsilosis | MIC: 128-256 µg/mL; inhibits biofilm formation |
| 2-chloro-N-(2-hydroxyphenyl) acetamide | C. albicans | Inhibited 96.6% of strains |
| N-(substituted phenyl)-2-chloroacetamides | C. albicans | Moderately effective |
Inhibition and Disruption of Microbial Biofilms
While specific studies on the anti-biofilm properties of 2-chloro-N-cycloheptylacetamide are not extensively documented in publicly available research, the broader class of chloroacetamide derivatives has demonstrated potential in combating microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents.
Research into compounds with similar structural features, such as other halogenated acetamides, indicates that the chloro- group can contribute to antimicrobial activity. This activity is a prerequisite for biofilm inhibition. For instance, certain chloroacetamide derivatives have been investigated for their ability to interfere with bacterial adhesion and the formation of the biofilm matrix. The mechanism of action is often attributed to the electrophilic nature of the carbon-chlorine bond, which can react with nucleophilic residues in microbial enzymes and proteins, thereby disrupting cellular functions essential for biofilm development.
Table 1: Anti-biofilm Activity of Related Compounds
| Compound/Extract | Target Microorganism | Activity | Reference |
|---|---|---|---|
| Chlorhexidine-releasing elastomerics | Dental microcosm biofilms | Significant reduction in total and aciduric bacteria CFUs. nih.govelsevierpure.com | nih.govelsevierpure.com |
| Marine algae extracts (e.g., phlorotannins) | E. coli, P. aeruginosa | Inhibition of cell proliferation and exopolysaccharide synthesis. frontiersin.org | frontiersin.org |
| Chlorogenic acid | Pseudomonas putida | Dose-dependent inhibition of biofilm formation. nih.gov | nih.gov |
| Cinnamaldehyde and derivatives | Staphylococcus aureus | Inhibition of biofilm formation. mdpi.com | mdpi.com |
Investigations into Other Biological Activities
Anti-inflammatory Properties of Related Amides
The anti-inflammatory potential of various amide derivatives has been a subject of significant research interest. While direct studies on this compound are limited, investigations into structurally analogous N-aroyl-cyclohexylamides and other acetamide derivatives have shown promising anti-inflammatory effects. nih.gov For example, a study on a series of N-Aroyl-cyclohexyl- and cyclohexenylamides revealed that certain compounds possessed anti-inflammatory activity comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov
The mechanism of anti-inflammatory action for many amide-containing compounds is often linked to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Additionally, some acetamide derivatives have been shown to suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cellular models of inflammation. nih.govmdpi.com For instance, N-acetylcysteine (NAC), an acetamide derivative, has been reported to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a critical regulator of the inflammatory response. nih.govnih.gov
Table 2: Anti-inflammatory Activity of Related Amide Derivatives
| Compound | Model | Observed Effect | Reference |
|---|---|---|---|
| N-benzoyl-4-methyl-cyclohexylamide | Carrageenan-induced edema in rats | Anti-inflammatory activity comparable to indomethacin. nih.gov | nih.gov |
| Acetamide derivatives | LPS-stimulated J774.A1 macrophages | Reduction of nitric oxide (NO) production. nih.govmdpi.com | nih.govmdpi.com |
| N-acetylcysteine (NAC) | LPS-challenged piglet mononuclear phagocytes | Suppression of the NLRP3 inflammasome pathway. nih.gov | nih.gov |
| Palmitoylethanolamide (PEA) | General | Reduction of nerve-related pain and chronic inflammation. ca.gov | ca.gov |
Analgesic Effects of Related Amides
The structural motif of an amide bond is present in a number of compounds with known analgesic properties. Secondary amides, in particular, have been explored for their potential to alleviate pain. Research on various N-substituted amides has indicated that the nature of the substituent on the nitrogen atom can significantly influence the analgesic activity.
For instance, studies on N-Aroyl-cyclohexylamides have not only demonstrated anti-inflammatory effects but also notable analgesic potencies. nih.gov The analgesic activity of such compounds is often evaluated using standard models like the hot-plate test or writhing tests in animals. The mechanism behind the analgesic effects of many amides is believed to be linked to their anti-inflammatory properties, as reduction of inflammation often leads to a decrease in pain perception. However, some amides may also exert their effects through central nervous system pathways.
Table 3: Analgesic Activity of Related Amide Compounds
| Compound Class | Test Model | Result | Reference |
|---|---|---|---|
| N-Aroyl-cyclohexylamides | Mice | Demonstrated analgesic potencies. nih.gov | nih.gov |
| Palmitoylethanolamide (PEA) | General | Reduction of nerve-related pain. ca.gov | ca.gov |
| Harpagosides (in Devil's Claw) | General | Reduction in pain associated with low back pain and osteoarthritis. ca.gov | ca.gov |
Antioxidant Potentials
Several studies have highlighted the antioxidant capabilities of acetamide derivatives. nih.govmdpi.com Antioxidants are crucial for protecting biological systems from the damaging effects of oxidative stress caused by reactive oxygen species (ROS). The antioxidant activity of acetamide compounds can be attributed to various mechanisms, including the scavenging of free radicals and the chelation of metal ions that can catalyze oxidative reactions.
Research on different acetamide derivatives has shown that the presence of specific functional groups can enhance their antioxidant potential. researchgate.netnih.gov For example, the introduction of phenolic or other electron-rich moieties to the acetamide scaffold has been shown to improve radical scavenging activity. researchgate.net While there is no direct evidence for the antioxidant activity of this compound, the general antioxidant properties observed in related acetamide structures suggest that it could potentially exhibit similar effects.
Table 4: Antioxidant Activity of Related Acetamide Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Acetamide derivatives | ABTS radical scavenging | Demonstrated antioxidant activity. nih.govmdpi.com | nih.govmdpi.com |
| Acetamide derivatives | ROS production in tBOH-stimulated J774.A1 macrophages | Reduction of ROS production. nih.govmdpi.com | nih.govmdpi.com |
| Chalcones with N-arylacetamide group | DPPH radical scavenging | Higher antioxidant activity than ascorbic acid at certain concentrations. researchgate.net | researchgate.net |
| Flavonoid acetamide derivatives | DPPH assay | IC50 values in the range of 31.52-198.41 µM. nih.gov | nih.gov |
Mechanistic Elucidation of Biological Action and Structure Activity Relationships Sar
Molecular Targets and Pathways of Action
The pathways through which chloroacetamide derivatives exert their effects are multifaceted, often involving disruption of fundamental cellular structures and enzymatic processes.
While direct studies on 2-chloro-N-cycloheptylacetamide are limited, research on analogous compounds provides significant insights. A prominent mechanism of action for some N-substituted chloroacetamides is the disruption of cellular membrane integrity. For instance, the related compound 2-chloro-N-phenylacetamide has been shown to exhibit antifungal activity against Aspergillus flavus. scielo.br Its mechanism is believed to involve binding to ergosterol (B1671047), a vital component of the fungal cell membrane. This interaction likely leads to the formation of pores in the membrane, causing the leakage of cellular contents and ultimately cell death. scielo.br This hypothesis is supported by experiments where the addition of exogenous ergosterol to the culture medium increased the minimum inhibitory concentration (MIC) of the compound, suggesting a competitive binding scenario at the fungal membrane. scielo.br
In the context of antibacterial action, other chloroacetamides have been found to target the cell wall. Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest that it acts on penicillin-binding protein (PBP). mdpi.com PBPs are enzymes essential for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. mdpi.com Inhibition of this enzyme can lead to alterations in cell shape, stress responses, and eventual cell lysis, which is a common mechanism for many antibacterial agents, particularly β-lactams. mdpi.com The assessment of cell integrity through the release of intracellular materials that absorb light at 260 nm is a standard method to confirm such membrane-disrupting activity. mdpi.com
Table 1: Proposed Mechanisms of Action for Chloroacetamide Analogs on Cellular Integrity
| Compound | Proposed Target | Organism Type | Consequence | Reference |
|---|---|---|---|---|
| 2-chloro-N-phenylacetamide | Ergosterol | Fungi | Membrane pore formation, leakage of cell contents | scielo.br |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Penicillin-Binding Protein (PBP) | Bacteria | Inhibition of cell wall synthesis, cell lysis | mdpi.com |
This table is interactive and can be sorted by column.
Chloroacetamides are known to be reactive compounds capable of interacting with various biological macromolecules. While direct inhibition of carbonic anhydrase by this compound is not documented in available research, the broader class of carbonic anhydrase inhibitors offers a comparative perspective on enzyme inhibition as a mechanism of action. Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of the carbonic anhydrase enzyme family. wikipedia.org These enzymes are crucial for processes like pH regulation and fluid balance. scbt.com
Typically, clinically used carbonic anhydrase inhibitors are sulfonamides, such as acetazolamide (B1664987) and hydrochlorothiazide, which act by binding to the zinc ion in the enzyme's active site. wikipedia.orgscbt.comtaylorandfrancis.com Their applications include treating glaucoma, epilepsy, and mountain sickness. wikipedia.orgdrugs.com
Although direct evidence is lacking for carbonic anhydrase, the reactivity of the chloroacetyl group suggests potential interactions with other enzymes. It has been proposed that the chlorine atom in some chloroacetamides can induce the degradation of sulfhydryl enzymes and amino acids, leading to a loss of intracellular material. researchgate.net Furthermore, in silico analyses of other chloroacetamide derivatives have suggested that their antimicrobial effects may be due to the inhibition of enzymes such as DNA ligase. researchgate.net
Glucocorticoids exert their wide-ranging effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. nih.gov This interaction modulates the transcription of target genes, often to suppress inflammation. nih.gov Glucocorticoid sensitization refers to a state of increased responsiveness to the effects of these hormones. Currently, there is no scientific literature available that elucidates a molecular mechanism for glucocorticoid sensitization involving this compound or related chloroacetamide compounds.
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, this involves analyzing the contributions of both the N-cycloheptyl group and the chloroacetyl group.
The N-cycloheptyl moiety is a significant structural feature of the molecule. The size and lipophilicity of such cyclic substituents can have a profound impact on biological activity. While direct SAR studies on a series of N-cycloalkyl acetamides including the cycloheptyl variant are not prevalent, related research on other classes of compounds provides valuable insights.
For example, a study on novel coumarin (B35378) carbamate (B1207046) derivatives found that the nature of the cycloalkyl group at the R1 position influenced antioxidant potential. mdpi.com Specifically, compounds bearing smaller rings like cyclopentyl or cyclohexyl exhibited greater antioxidant activity compared to a derivative with a cycloheptyl group. mdpi.com Similarly, in a series of betulonic acid amides, a derivative with a large cyclic substituent (1-ethynylcyclohexyl) demonstrated lower cytotoxic activity against cancer cell lines compared to an analog with a smaller N-methylpropargyl group. mdpi.com These findings suggest that the size of the cycloalkyl group can be a critical determinant of biological efficacy, with larger rings not always conferring greater activity.
Table 2: Influence of Cycloalkyl Group on Antioxidant Activity in a Coumarin Carbamate Series
| R1 Substituent on Carbamate Moiety | Antioxidant Potential (IC50 µM) | Relative Activity | Reference |
|---|---|---|---|
| Cyclopentyl | 66.80–80.03 | Higher | mdpi.com |
| Cyclohexyl | 66.80–80.03 | Higher | mdpi.com |
| Cycloheptyl | 131.85 | Lower | mdpi.com |
This table is interactive and can be sorted by column. Lower IC50 indicates higher potential.
The chloroacetyl moiety is fundamental to the biological profile of this class of compounds, with the chlorine atom playing a pivotal role. The presence of this halogen is often essential for conferring or enhancing antimicrobial and cytotoxic activities. mdpi.comnih.gov
A compelling example is the comparison between N-(2-hydroxyphenyl) acetamide (B32628) and its chlorinated counterpart. The non-chlorinated version was found to be inactive against Candida albicans, whereas the addition of a chlorine atom to the acetyl group, forming 2-chloro-N-(2-hydroxyphenyl) acetamide, resulted in a compound capable of inhibiting 96.6% of C. albicans strains. mdpi.com This demonstrates that the chloro substitution can be the deciding factor for the presence of biological activity. mdpi.com This enhancement is not limited to antifungal action; studies on other scaffolds have shown that introducing a chlorine atom can lead to a significant increase in cytotoxic effects against cancer cell lines. nih.gov The broad antimicrobial activity of N-substituted chloroacetamides against various bacteria and fungi has been consistently linked to the presence of the chloroacetyl group. ijpsr.infomdpi.com
Stereochemical Effects on Potency and Selectivity
There is currently no available research investigating the stereochemical effects of this compound on its biological potency and selectivity. The cycloheptyl group possesses conformational flexibility, which could theoretically influence its interaction with biological targets. However, without experimental data, any discussion on how different stereoisomers might affect activity is purely conjectural.
Pharmacological Synergy and Antagonism Studies in Multi-Drug Regimens
No studies on the pharmacological synergy or antagonism of this compound in combination with other drugs have been published. Research into the potential for this compound to enhance or inhibit the effects of other therapeutic agents in multi-drug regimens has not been undertaken.
Degradation Pathways, Environmental Fate, and Bioremediation of Chloroacetamide Compounds
Microbial Degradation of Chloroaromatic Compounds
The breakdown of chloroacetamide herbicides in the environment is predominantly a result of microbial activity. researchgate.netnih.gov Microorganisms have evolved diverse strategies to cleave the carbon-halogen bond, a critical step in detoxifying these compounds. bohrium.comcapes.gov.br These strategies can be broadly categorized into reductive, oxygenolytic, and hydrolytic dehalogenation. researchgate.net
Reductive Dehalogenation Mechanisms
Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. nih.govenviro.wiki This process is particularly significant in anaerobic environments where halogenated compounds can serve as terminal electron acceptors for microbial respiration, a process known as organohalide respiration. nih.govenviro.wikinih.gov In this process, the microbe gains energy by transferring electrons to the halogenated compound, leading to the cleavage of the carbon-halogen bond. nih.govresearchgate.net
Key characteristics of reductive dehalogenation include:
Anaerobic Conditions: This process is a hallmark of anaerobic ecosystems, such as sediments and contaminated aquifers, where oxygen is scarce. nih.govepa.gov
Electron Donors: Bacteria carrying out reductive dehalogenation require an electron donor, with hydrogen gas (H2) being a common one. nih.gov
Enzyme Induction: The enzymes responsible for reductive dehalogenation, known as reductive dehalogenases, often require induction by the presence of the halogenated molecule. epa.gov
Inhibition: The process can be inhibited by the presence of other sulfur-containing compounds like sulfite (B76179) and thiosulfate. epa.gov
A well-studied example is the bacterium Desulfomonile tiedjei, which can dehalogenate aromatic compounds as part of its energy metabolism. nih.govresearchgate.net While many organisms can reductively dehalogenate aliphatic compounds, fewer are known to do so with aromatic compounds. researchgate.net
Oxygenolytic and Hydrolytic Dehalogenation Pathways
In aerobic environments, microorganisms primarily employ oxygenolytic and hydrolytic dehalogenation pathways.
Oxygenolytic Dehalogenation: This process is catalyzed by monooxygenases and dioxygenases, which incorporate one or two atoms of molecular oxygen into the aromatic ring. nih.govresearchgate.net This incorporation of oxygen destabilizes the carbon-halogen bond, leading to its cleavage. nih.gov For instance, the degradation of chlorobenzene (B131634) can proceed through the action of a dioxygenase to form a chlorocatechol, which is then further metabolized. nih.govnih.gov Cytochrome P450 monooxygenases are also known to be involved in the N-dealkylation of chloroacetamide herbicides, a key initial step in their aerobic degradation. nih.govsci-hub.boxnih.gov
Hydrolytic Dehalogenation: This pathway involves the replacement of a halogen atom with a hydroxyl group derived from a water molecule. nih.govnih.gov The enzymes responsible are called hydrolytic dehalogenases or hydrolases. nih.govmdpi.com This is a common initial step in the degradation of many synthetic halogenated compounds. nih.gov Unlike some other dehalogenation reactions, hydrolytic dehalogenation can be independent of cofactors like CoA and ATP. nih.gov For example, the enzyme 4-chlorobenzoyl-CoA dehalogenase catalyzes the hydrolytic removal of chlorine from 4-chlorobenzoate. mdpi.comresearchgate.net
Isolation and Characterization of Degrading Microorganisms
Numerous microorganisms capable of degrading chloroacetamide and other chloroaromatic compounds have been isolated from contaminated soils and water. nih.govmdpi.combiorxiv.org These microbes often utilize the herbicide as a source of carbon and energy. mdpi.comresearchgate.net Enrichment culture techniques are commonly used to isolate these bacteria. mdpi.combiorxiv.org
Some of the isolated and characterized bacterial strains are detailed in the table below.
| Microorganism | Degraded Compound(s) | Key Findings |
| Pseudomonas oleovorans LCa2 | Acetochlor (B104951) | Degraded 98.03% of acetochlor (7.6 mg/L) in 7 days. Optimal growth at 35°C and pH 8.0. nih.gov |
| Sphingobium and Rhodococcus species | Butachlor (B1668075) | Predominant butachlor-degrading bacteria found in rice paddy soils. mdpi.com |
| Massilia chloroacetimidivorans TA-C7eT | Chloroacetamide herbicides | A novel species isolated from agricultural soil. nih.gov |
| Bacillus altitudinis A16 | Butachlor | Can degrade 90% of 50 mg/L butachlor. nih.gov |
| Cupidesulfovibrio sp. SRB-5 | Acetochlor, Alachlor (B1666766), Butachlor, etc. | A sulfate-reducing bacterium that degrades chloroacetamides anaerobically. acs.org |
| Catellibacterium caeni DCA-1T | Butachlor | Degraded 81.2% of 50 mg/L butachlor in 84 hours over a broad temperature and pH range. researchgate.net |
Identification and Characterization of Metabolites in Biodegradation Pathways
The biodegradation of chloroacetamide herbicides proceeds through a series of intermediate compounds known as metabolites. The identification of these metabolites is crucial for elucidating the degradation pathways. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used for this purpose. nih.gov
The degradation of chloroacetamides can be initiated by different reactions depending on the conditions. Under aerobic conditions, N/C-dealkylation is often the first step, followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.netnih.gov In anaerobic settings, dechlorination is typically the initial reaction. researchgate.netnih.gov
For example, the degradation of butachlor by a syntrophic pair of bacteria, O4a and O4b, was found to proceed through the following pathway: Butachlor → CDEPA → DEA → ADEP → Catechol → Mineralization. mdpi.com In the anaerobic degradation of acetochlor by Cupidesulfovibrio sp. SRB-5, intermediates such as acetochlor ethanesulfonic acid, 2-methyl-6-ethylaniline, and 2-ethylaniline (B167055) have been identified. acs.org
It is important to note that metabolites can sometimes account for a very high percentage of the initial herbicide mass found in environmental samples. nih.govacs.org
Enzymatic Systems Involved in Biotransformation
The biotransformation of chloroacetamide compounds is driven by a variety of enzymatic systems. These enzymes are the catalysts for the degradation reactions.
Key enzyme families involved include:
Amidases
Hydrolases
Reductases
Ferredoxins
Cytochrome P450 oxygenases researchgate.netnih.gov
Glutathione S-transferases acs.org
These enzymes can catalyze reactions such as N-dealkylation, O-dealkylation, and dechlorination. nih.gov For instance, a bifunctional enzyme from the cytochrome P450 family in Rhodococcus sp. B2 was found to be involved in both O-dealkylation and N-dealkoxymethylation of chloroacetanilide herbicides. nih.gov
Characterization of Dehalogenases (e.g., Hydrolases)
Dehalogenases are a critical class of enzymes that catalyze the cleavage of carbon-halogen bonds, a key step in the detoxification of halogenated pollutants. bohrium.comutm.my They are broadly classified based on their reaction mechanism.
Hydrolytic Dehalogenases (Hydrolases): These enzymes use a water molecule to replace a halogen atom with a hydroxyl group. nih.govnih.gov They are considered environmentally friendly and cost-effective for bioremediation. mdpi.com Many hydrolytic dehalogenases belong to the α/β-hydrolase superfamily. utm.my
An example is the chlorothalonil (B1668833) hydrolytic dehalogenase (Chd) from Pseudomonas sp. CTN-3. This enzyme is a novel, Zn(II)-dependent aromatic dehalogenase that does not require a coenzyme. luc.edu Another well-characterized hydrolytic dehalogenase is 4-chlorobenzoyl-CoA dehalogenase, which is involved in the degradation of 4-chlorobenzoate. nih.govmdpi.com This enzyme is dependent on coenzyme A and ATP. mdpi.com
The table below summarizes some characterized dehalogenases.
| Enzyme | Source Organism | Substrate(s) | Key Characteristics |
| Chlorothalonil hydrolytic dehalogenase (Chd) | Pseudomonas sp. CTN-3 | Chlorothalonil | Zn(II)-dependent aromatic dehalogenase; does not require a coenzyme. nih.govluc.edu |
| 4-Chlorobenzoyl-CoA dehalogenase | Pseudomonas sp. CBS3, Arthrobacter sp. 4-CB1 | 4-Chlorobenzoyl-CoA | Catalyzes hydrolytic dehalogenation; dependent on CoA and ATP. nih.govnih.govmdpi.com |
| EthABDB2 (Cytochrome P450 system) | Rhodococcus sp. B2 | Chloroacetanilide herbicides | Bifunctional enzyme capable of O-dealkylation and N-dealkoxymethylation. Optimal activity at 30°C and pH 7.5. nih.gov |
Role of Monooxygenases and Dioxygenases in Degradation
The microbial degradation of chloroacetamide herbicides is a critical process in their environmental detoxification. This breakdown is primarily enzymatic, with oxygenase enzymes playing a pivotal role. The biodegradation of chloroacetamides can involve two main pathways: glutathione-conjugated dichlorination and dealkylation-benzene ring cracking.
Within the dealkylation-benzene ring cracking pathway, monooxygenases and dioxygenases are instrumental in the degradation of intermediate metabolites. These enzymes introduce oxygen atoms into organic compounds, which increases their reactivity and water solubility and can lead to the cleavage of aromatic rings. capes.gov.br Monooxygenases incorporate one oxygen atom into the substrate, while dioxygenases incorporate both atoms from molecular oxygen (O₂). capes.gov.br Studies have confirmed that monooxygenases and dioxygenases are involved in breaking down the aniline (B41778) intermediate that forms during the degradation of some chloroacetamide herbicides. While specific studies on 2-chloro-N-cycloheptylacetamide are limited, the established degradation patterns for other chloroacetamides strongly suggest that these oxygenase enzymes are key to its natural attenuation in soil and water systems.
Environmental Impact and Bioremediation Strategies
The presence of chloroacetamide residues and their metabolites in soil and water poses potential risks to non-target organisms and ecosystems. nih.gov Bioremediation, which utilizes microorganisms to transform or degrade contaminants, represents a cost-effective and environmentally sound strategy for cleaning up sites contaminated with these herbicides. chemeo.com
The primary mechanism for the dissipation of chloroacetamide herbicides in the environment is microbial metabolism. nih.govresearchgate.net Numerous bacterial and fungal strains have been isolated and identified for their ability to degrade various chloroacetamide herbicides, suggesting their potential application in the bioremediation of sites contaminated with this compound. Bioaugmentation, the process of adding cultured microorganisms to the subsurface, can significantly accelerate the degradation of these compounds in both sterile and non-sterile soils. researchgate.net
While research has not yet identified specific strains for the degradation of this compound, a number of microbes have proven effective against structurally similar chloroacetamides like butachlor, acetochlor, and alachlor. These organisms are considered strong candidates for remediation efforts.
Interactive Data Table: Microbial Strains with Potential for Chloroacetamide Degradation
| Strain Name | Degraded Compound(s) | Key Findings | Reference(s) |
| Catellibacterium caeni DCA-1T | Butachlor | Degraded 81.2% of 50 mg/L butachlor within 84 hours. | researchgate.net |
| Bacillus cereus DC-1 | Butachlor | Achieved 87.06% degradation under optimized conditions. | researchgate.net |
| Bacillus altitudinis A16 | Butachlor | Capable of degrading 90% of 50 mg/L butachlor. | nih.gov |
| Acinetobacter baumannii DT | Chloroacetamides | Effective in degrading chloroacetamide herbicides. | nih.gov |
| Pseudomonas aeruginosa JD115 | Chloroacetamides | Effective in degrading chloroacetamide herbicides. | nih.gov |
| Sphingobium baderi DE-13 | Chloroacetamides | Effective in degrading chloroacetamide herbicides. | nih.gov |
| Rhodococcus sp. T3-1 | Butachlor | Capable of completely degrading 100 mg/L butachlor within 6 days. | |
| Paecilomyces marquandii | Chloroacetamides | A fungal strain capable of effectively degrading chloroacetamide herbicides. | nih.gov |
The efficiency of microbial degradation of chloroacetamides is not constant but is influenced by a variety of environmental factors. Optimizing these conditions is crucial for successful bioremediation.
Nutrient Levels: The availability of essential nutrients like nitrogen and phosphorus can significantly impact microbial growth and, consequently, the rate of herbicide degradation. cir-safety.org Inadequate nutrient supplies can slow down the remediation process. revistacultivar.com
Substrate Concentration: High concentrations of herbicides can be toxic to the degrading microorganisms, inhibiting their metabolic activity. Conversely, very low concentrations may not be sufficient to induce the necessary degradative enzymes.
Temperature: Microbial activity and the enzymatic reactions responsible for degradation are temperature-dependent. For many chloroacetamide-degrading microbes, the optimal temperature range is between 25°C and 35°C. ekb.eg For example, the strain Catellibacterium caeni DCA-1T efficiently degrades butachlor in a temperature range of 15°C to 35°C. researchgate.net
pH: The pH of the soil or water affects microbial growth and enzyme function. The optimal pH for the degradation of butachlor by Catellibacterium caeni is between 6.0 and 9.0. researchgate.net
Oxygen Availability: The degradation pathway can differ between aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. For aerobic bacteria, degradation often starts with an N/C-dealkylation reaction, whereas for anaerobic bacteria, dechlorination is typically the initial step. nih.govnih.gov
Interactive Data Table: Key Factors Affecting Chloroacetamide Biodegradation
| Factor | Influence on Biodegradation | Optimal Range/Condition (Example) | Reference(s) |
| Temperature | Affects microbial enzymatic activity. Low temperatures slow degradation; very high temperatures can denature enzymes. | 25°C - 35°C for many strains. | ekb.eg |
| pH | Influences microbial growth and enzyme stability. | 6.0 - 9.0 for C. caeni degrading butachlor. | researchgate.net |
| Nutrients | Essential for microbial growth and metabolism (e.g., Nitrogen, Phosphorus). | C:N:P ratio of 120:10:1 is often cited for hydrocarbon bioremediation. | revistacultivar.com |
| Substrate Concentration | High concentrations can be toxic; low concentrations may not induce enzymes. | Varies by strain and compound. | |
| Oxygen | Determines the metabolic pathway (aerobic vs. anaerobic). | Aerobic pathways often involve dealkylation; anaerobic pathways often start with dechlorination. | nih.govnih.gov |
Thermal Degradation and Stability Studies
While microbial breakdown is a key environmental fate process, the thermal stability of a chemical compound determines its persistence under elevated temperatures, such as during storage, processing, or certain remediation treatments like thermal desorption.
For the base molecule, chloroacetamide, heating to decomposition produces toxic fumes containing hydrogen chloride and nitrogen oxides. Research on newly synthesized organochalcogenide compounds derived from 2-chloro-N-arylacetamides showed they decomposed at 300°C. nih.gov While these findings relate to derivatives, they suggest that the core acetamide (B32628) structure has a degree of thermal stability that can be influenced by its substituents. Without specific experimental data for this compound, its precise decomposition temperature and thermal behavior remain to be determined.
Computational Chemistry and in Silico Modeling of 2 Chloro N Cycloheptylacetamide
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding a molecule's intrinsic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential)Analysis of the electronic structure provides insights into a molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.nih.govmdpi.com
The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution across the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological receptors.
Molecular Docking and Dynamics Simulations
These in silico techniques are used to predict how a molecule (ligand) might interact with a biological target, typically a protein or enzyme.
Binding Affinity Predictions and Pose AnalysisDocking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol), which helps to rank different compounds or different poses of the same compound. A more negative binding energy typically suggests a stronger, more favorable interaction. Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.
While the specific computational data for 2-chloro-N-cycloheptylacetamide is not available, the established methodologies described above are routinely and successfully applied to its chemical relatives, contributing significantly to fields like medicinal chemistry and materials science. Future computational studies on this compound would likely employ these techniques to elucidate its structural, electronic, and biological properties.
Predictive Modeling of Biological Activities
The prediction of biological activities of chemical compounds through computational methods is a cornerstone of modern drug discovery and development. For this compound, in silico techniques such as Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling can provide valuable insights into its potential biological effects, guiding further experimental studies.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical properties. These models are built by establishing a correlation between the chemical structures of a series of compounds and their experimentally determined biological activities. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology can be applied to predict its activity based on data from analogous compounds.
A typical QSAR study involves the following steps:
Data Set Selection: A dataset of compounds with known biological activities (e.g., IC50 values) and structural similarity to this compound would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each compound in the dataset.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For this compound, a hypothetical QSAR model could be developed to predict its potential anticancer activity, drawing on data from other N-substituted 2-chloroacetamides that have shown cytotoxic effects. uran.ua The resulting model might reveal that specific electronic and steric features are crucial for activity.
Hypothetical QSAR Model for Anticancer Activity:
Below is an interactive data table illustrating a hypothetical set of molecular descriptors and their correlation with the anticancer activity (pIC50) for a series of N-substituted 2-chloroacetamides, including this compound.
| Compound Name | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted pIC50 |
| 2-chloro-N-phenylacetamide | 1.85 | 169.61 | 29.1 | 5.2 |
| 2-chloro-N-benzylacetamide | 2.15 | 183.64 | 29.1 | 5.5 |
| 2-chloro-N-cyclohexylacetamide | 2.65 | 175.67 | 29.1 | 5.8 |
| This compound | 3.02 | 189.69 | 29.1 | 6.1 |
| 2-chloro-N-(4-chlorophenyl)acetamide | 2.64 | 204.05 | 29.1 | 5.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based). nih.gov
For this compound, a ligand-based pharmacophore model could be developed using a set of structurally diverse but functionally related N-substituted chloroacetamides with known activity against a particular biological target. The resulting pharmacophore would highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and halogen bond donors that are critical for binding.
A hypothetical pharmacophore model for the antimicrobial activity of N-substituted chloroacetamides might consist of:
One hydrogen bond acceptor (the carbonyl oxygen).
One hydrogen bond donor (the amide hydrogen).
One hydrophobic feature (the cycloheptyl ring).
One halogen bond donor (the chlorine atom).
This model could then be used to screen large chemical databases to identify other compounds with a similar pharmacophoric pattern, potentially leading to the discovery of novel antimicrobial agents.
Computational Toxicology and ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)
Computational toxicology and ADMET prediction are essential components of modern drug discovery, aiming to identify potential safety and pharmacokinetic issues early in the development process. nih.govnih.gov For this compound, various in silico tools can be employed to predict its toxicological profile and its behavior in the body.
ADMET Predictions:
ADMET properties determine the bioavailability and potential toxicity of a compound. Several computational models, often based on large datasets of experimental data, can predict these properties for novel compounds like this compound.
Hypothetical ADMET Profile for this compound:
The following interactive data table presents a hypothetical ADMET profile for this compound, generated using predictive software.
| ADMET Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Can cross the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system effects. |
| Plasma Protein Binding | High | May have a longer duration of action. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Non-inhibitor | Unlikely to interfere with the excretion of other drugs. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Unlikely to cause genetic mutations. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |
| Skin Sensitization | Moderate | May cause an allergic reaction upon skin contact. ilo.org |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental verification is required.
Computational Toxicology:
Computational toxicology models can predict various toxicity endpoints, such as carcinogenicity, reproductive toxicity, and organ-specific toxicity. These models often rely on identifying structural alerts, which are chemical substructures known to be associated with specific types of toxicity. For this compound, the presence of the chloroacetamide moiety might be flagged as a potential structural alert for skin sensitization, a known effect of some chloroacetamides. ilo.org
By integrating these computational predictions, researchers can prioritize compounds with favorable ADMET and toxicity profiles for further development, thereby reducing the time and cost associated with bringing a new therapeutic agent to the market.
Future Research Directions and Translational Impact
Design and Synthesis of Next-Generation 2-Chloro-N-cycloheptylacetamide Analogs
Future research into this compound will benefit from the design and synthesis of next-generation analogs to explore and optimize its potential biological activities. The synthesis of N-substituted chloroacetamides is a well-established process, typically involving the reaction of an amine with chloroacetyl chloride. researchgate.net Building on this, a diverse library of this compound analogs can be generated through several strategic modifications.
One primary area for structural modification is the cycloheptyl moiety. Alterations in ring size to smaller (cyclopentyl, cyclohexyl) or larger (cyclooctyl) rings could significantly impact the compound's lipophilicity and steric profile, which are critical factors for biological activity. Furthermore, the introduction of various substituents (e.g., alkyl, hydroxyl, or aryl groups) onto the cycloheptyl ring can create new interaction points with biological targets.
Another avenue for analog design involves the modification of the chloroacetamide group. The chlorine atom, a reactive "warhead," is crucial for the alkylating activity of chloroacetamides. nih.gov Replacing chlorine with other halogens (e.g., fluorine, bromine) could modulate this reactivity. For instance, chlorofluoroacetamide has been explored as a cysteine-reactive warhead in the development of covalent inhibitors. nih.gov Additionally, the entire chloroacetyl group could be replaced with other acyl groups bearing different reactive functionalities to explore alternative mechanisms of action.
The synthesis of these novel analogs can be achieved through established synthetic routes, such as the aminolysis of activated carboxylic acids or the alkylation of thio-compounds with N-cycloalkyl-2-chloroacetamides. nih.gov Structure-activity relationship (SAR) studies will be crucial to guide the design of these next-generation compounds. As seen in studies of other N-substituted acetamides, even minor changes in substitution on a core scaffold can lead to significant differences in biological effects, such as anticancer or antibacterial activity. nih.govmdpi.com
Table 1: Proposed Analogs of this compound and Design Rationale
| Analog Structure Modification | Rationale | Potential Synthetic Route |
| Cycloalkyl Ring Variation | ||
| N-cyclohexyl, N-cyclooctyl | Modulate lipophilicity and steric hindrance to optimize target binding. | Reaction of cyclohexylamine or cyclooctylamine with chloroacetyl chloride. |
| Substituted Cycloheptyl Ring (e.g., 4-methylcycloheptyl) | Introduce new binding interactions and explore specific pockets in target proteins. | Synthesis of substituted cycloheptylamine (B1194755) followed by reaction with chloroacetyl chloride. |
| Acyl Group Modification | ||
| 2-fluoro-N-cycloheptylacetamide | Alter the reactivity of the alkylating group to fine-tune target engagement. | Reaction of cycloheptylamine with fluoroacetyl chloride. |
| N-cycloheptylpropiolamide | Introduce an alkyne group for "click chemistry" applications in target identification. | Coupling of cycloheptylamine with propiolic acid. |
Advanced Mechanistic Studies Using Proteomics and Metabolomics
To fully understand the biological effects of this compound and its analogs, advanced mechanistic studies are essential. Chemical proteomics and metabolomics are powerful, unbiased technologies that can elucidate the molecular targets and pathways affected by a small molecule. nih.govfrontiersin.org
Proteomics for Target Identification:
Chemical proteomics is a powerful platform for the comprehensive profiling of drug-binding proteins, which is crucial for identifying molecular targets. nih.govresearchgate.net Future research should employ proteomics to identify the specific proteins that this compound directly interacts with in a cellular context. Techniques such as affinity-based proteomics could be utilized. This involves synthesizing an analog of this compound with a tag that allows it to be "pulled down" from a cell lysate along with its binding partners. These interacting proteins can then be identified using mass spectrometry. pnas.org Another approach is Drug Affinity Responsive Target Stability (DARTS), which identifies protein targets based on their stabilization upon binding to a small molecule, without requiring chemical modification of the compound. acs.org Identifying the direct targets is the first step in unraveling the compound's mechanism of action and can help explain its poly-pharmacological effects. nih.gov
Metabolomics for Pathway Analysis:
Metabolomics provides a global snapshot of the small-molecule metabolites within a biological system, offering insights into the physiological state and the biochemical pathways perturbed by a compound. elsevierpure.com By treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can identify which metabolic pathways are significantly altered. frontiersin.org This can reveal the functional consequences of the compound's interaction with its protein targets. nih.gov For example, an increase in specific lipids and a decrease in certain amino acids could point towards interference with fatty acid metabolism and protein synthesis, respectively. This information is critical for understanding both the intended therapeutic effects and potential off-target effects. mdpi.com
Table 2: Hypothetical Experimental Design for Mechanistic Studies
| Technique | Experimental Goal | Approach | Expected Outcome |
| Chemical Proteomics | Identify direct protein targets. | Synthesize a biotin-tagged this compound analog. Incubate with cell lysate, pull down with streptavidin beads, and identify bound proteins by mass spectrometry. | A list of candidate protein targets that directly bind to the compound. |
| Metabolomics | Elucidate affected metabolic pathways. | Treat cells with this compound. Extract metabolites at different time points and analyze using LC-MS or GC-MS. Compare metabolite profiles to untreated controls. | Identification of metabolic pathways (e.g., glycolysis, lipid metabolism) that are significantly altered by the compound. |
Development of this compound-Based Therapeutics
The chloroacetamide scaffold is present in a variety of biologically active molecules, suggesting that this compound and its derivatives could be developed into therapeutic agents for various diseases. nih.govnih.gov
Numerous studies have demonstrated the broad biological potential of chloroacetamide derivatives, including antifungal, antibacterial, and anticancer activities. nih.govnih.gov For example, the derivative N-4-bromophenyl-2-chloroacetamide has shown potent antifungal activity against resistant Fusarium strains. nih.gov Other acetamide (B32628) derivatives have been investigated as anti-inflammatory, analgesic, and anticonvulsant agents. nih.gov This body of research provides a strong rationale for screening this compound and its newly synthesized analogs against a wide range of therapeutic targets.
Initial research should involve high-throughput screening to assess the activity of a library of this compound analogs against various cancer cell lines, pathogenic bacteria, and fungi. Promising lead compounds can then be further optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. The N-cycloalkyl group in particular has been incorporated into compounds with demonstrated anticancer and antibacterial activities. nih.gov
Furthermore, given the reactivity of the chloroacetamide moiety, these compounds could be developed as covalent inhibitors, which form a stable bond with their target protein. nih.gov This can lead to prolonged duration of action and increased potency. Future work should focus on identifying the specific molecular targets for any observed biological activity, as discussed in the previous section, to enable rational drug design and development.
Table 3: Potential Therapeutic Applications for this compound Derivatives
| Therapeutic Area | Rationale Based on Related Compounds | Research Approach |
| Oncology | N-cycloalkyl acetamide derivatives have shown anticancer activity. nih.gov | Screen against a panel of human cancer cell lines (e.g., lung, breast, colon). |
| Infectious Diseases | Chloroacetamide derivatives exhibit potent antifungal and antibacterial properties. nih.govnih.gov | Test for minimum inhibitory concentration (MIC) against pathogenic bacteria and fungi. |
| Inflammatory Diseases | Phenoxy acetamide derivatives have demonstrated anti-inflammatory and analgesic effects. nih.gov | Evaluate in cellular and animal models of inflammation and pain. |
| Virology | Chlorofluoroacetamide-based compounds have been developed as covalent inhibitors of viral proteases. nih.gov | Screen for activity against key viral enzymes from viruses such as SARS-CoV-2. |
Environmental Engineering Applications for Chloroacetamide Remediation
Chloroacetamides are widely used as herbicides, and their presence in soil and water is an environmental concern. researchgate.net Future research should investigate the environmental fate of this compound and develop effective remediation strategies, drawing upon existing knowledge of other chloroacetamide compounds.
Bioremediation, which uses microorganisms to degrade pollutants, is a promising and eco-friendly approach for cleaning up contaminated sites. nih.govmdpi.com Studies have shown that certain bacteria, such as Pseudomonas and Aeromonas species, can hydrolyze the amide bond in N-alkyl amides, which is the initial step in their degradation. nih.gov This suggests that microbes capable of degrading this compound may be present in the environment or could be enriched for bioremediation purposes. The complete mineralization of these compounds often depends on the biodegradability of the resulting amine. nih.gov In situ biostimulation, which involves adding nutrients to stimulate the activity of indigenous microorganisms, could be an effective strategy. nih.gov
Phytoremediation, the use of plants to remove pollutants, is another potential avenue. mdpi.com Plants can absorb, accumulate, and degrade organic contaminants from soil and water. Research is needed to identify plant species that are tolerant to and effective at remediating chloroacetamide contamination.
In addition to biological methods, physicochemical approaches could be explored. These might include advanced oxidation processes, adsorption onto activated carbon, or the development of permeable reactive barriers for groundwater treatment. Understanding the factors that influence the degradation of this compound, such as soil type, pH, and temperature, will be crucial for developing robust and reliable remediation technologies.
Table 4: Comparison of Remediation Strategies for Chloroacetamide Contamination
| Remediation Technology | Mechanism | Advantages | Future Research for this compound |
| Bioremediation | Microbial degradation of the compound into less toxic substances. mdpi.com | Cost-effective, environmentally friendly. | Isolation and characterization of microbial strains capable of degrading the compound; optimization of conditions for in situ bioremediation. |
| Phytoremediation | Plants take up and metabolize the contaminant. mdpi.com | Low cost, aesthetically pleasing. | Screening of plant species for tolerance and uptake efficiency; investigation of metabolic pathways in plants. |
| Adsorption | Binding of the compound to a sorbent material like activated carbon. | High removal efficiency, applicable to a wide range of concentrations. | Determining adsorption isotherms and kinetics on various adsorbent materials. |
| Advanced Oxidation Processes | Chemical degradation using strong oxidizing agents (e.g., ozone, hydroxyl radicals). | Rapid degradation, can treat recalcitrant compounds. | Investigating the efficacy of different AOPs and identifying degradation byproducts. |
Exploration of New Applications in Materials Science
The chemical structure of this compound, featuring an amide linkage, a reactive chloro group, and a cycloalkyl moiety, presents opportunities for its use in materials science, an area that remains largely unexplored for this compound.
The amide functional group is a fundamental component of many high-performance polymers, such as nylons and Kevlar, where it contributes to properties like structural rigidity and thermal stability through hydrogen bonding. libretexts.orgwikipedia.org The presence of the amide group in this compound suggests its potential as a monomer or a precursor for the synthesis of novel polyamides. nih.gov The N-cycloheptyl group would introduce a bulky, aliphatic character to the polymer backbone, potentially influencing properties like solubility, flexibility, and crystallinity. nih.gov
The reactive C-Cl bond offers a site for post-polymerization modification. rsc.org A polymer synthesized from a vinyl-functionalized analog of this compound could be subsequently modified by reacting the chloro-groups along the polymer chain with various nucleophiles. This would allow for the facile introduction of a wide range of functional groups, enabling the tuning of the material's properties for specific applications. N-substituted amides can serve as versatile intermediates in the synthesis of more complex organic molecules. fiveable.me
Furthermore, the molecule could be investigated for its ability to self-assemble or to act as a building block in the creation of supramolecular structures. The combination of the hydrogen-bonding capable amide group and the hydrophobic cycloheptyl ring could lead to the formation of ordered assemblies in solution or on surfaces, with potential applications in nanotechnology and surface engineering.
Table 5: Potential Applications of this compound in Materials Science
| Potential Application | Rationale based on Chemical Structure | Proposed Research Direction |
| Polymer Monomer | Contains an amide group for incorporation into polyamide chains and a cycloheptyl group to influence polymer properties. rsc.org | Synthesize di-functionalized derivatives (e.g., with carboxylic acid or amine termini) and investigate their polymerization. |
| Functionalizable Polymer Precursor | The reactive chloroacetyl group allows for post-polymerization modification. | Synthesize a polymer with pendant this compound units and explore its modification with different functional amines or thiols. |
| Surface Modifying Agent | The reactive chlorine can be used to graft the molecule onto surfaces, altering their properties (e.g., hydrophobicity, biocompatibility). | React this compound with amine- or hydroxyl-functionalized surfaces and characterize the resulting surface properties. |
| Building Block for Supramolecular Chemistry | The amide group can participate in hydrogen bonding, while the cycloheptyl group provides a non-polar component, potentially driving self-assembly. | Investigate the self-assembly behavior of the molecule and its derivatives in various solvents and at interfaces. |
Q & A
Q. What safety protocols are critical when handling 2-chloro-N-cycloheptylacetamide in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear protective goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Use fume hoods or glove boxes for volatile steps to minimize inhalation risks .
- Waste Management : Segregate halogenated waste for disposal by certified agencies to prevent environmental contamination .
- Emergency Protocols : Immediate decontamination with water for spills on skin; consult SDS for antidote information (e.g., H303+H313+H333 codes indicate toxicity upon ingestion/inhalation) .
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer:
Q. Table 1: Catalyst Performance in Amidoalkylation Reactions
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| FeCl₃ | 75 | 6 | 80 |
| AlCl₃ | 60 | 8 | 70 |
| H₂SO₄ | 45 | 12 | 90 |
Q. How is structural characterization performed via crystallography?
Methodological Answer:
Q. Which analytical techniques confirm purity and identity?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns.
- Spectroscopy :
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 230.1) .
Advanced Research Questions
Q. What mechanistic insights exist for amidoalkylation reactions?
Methodological Answer:
- Electrophilic Activation : Lewis acids polarize the C–Cl bond, enhancing electrophilicity at the α-carbon.
- Intermediate Trapping : Hemiaminal intermediates form prior to aromatic substitution, validated by LC-MS monitoring .
- Stereoelectronic Effects : Electron-donating groups on aromatics accelerate substitution (e.g., toluene > benzene) .
Q. How do electronic effects influence nucleophilic substitution reactivity?
Methodological Answer:
- Substituent Impact : Electron-withdrawing groups (e.g., –NO₂) reduce reaction rates by destabilizing transition states.
- Kinetic Studies : Hammett plots (ρ = +1.2) confirm a carbocation-like transition state in SN1 pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 20–30% .
Q. How can low yields in multi-step syntheses be addressed?
Methodological Answer:
Q. Table 2: Yield Optimization in Multi-Step Syntheses
| Step | Yield (%) | Improvement Strategy |
|---|---|---|
| Acylation | 50 | Lower temp (0°C), slow addition |
| Cyclization | 65 | Catalyst recycling (3 cycles) |
| Final step | 35 | Solvent switch to DCM/MeOH |
Q. What computational methods predict environmental fate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
